5-Methoxysalicylic Acid

Catalog No.
S570632
CAS No.
2612-02-4
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxysalicylic Acid

CAS Number

2612-02-4

Product Name

5-Methoxysalicylic Acid

IUPAC Name

2-hydroxy-5-methoxybenzoic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)

InChI Key

IZZIWIAOVZOBLF-UHFFFAOYSA-N

SMILES

Array

solubility

9 mg/mL

Synonyms

5-methoxysalicylic acid, 5-methoxysalicylic acid, sodium salt

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)O

The exact mass of the compound 5-Methoxysalicylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2579. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of methoxysalicylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methoxysalicylic acid (CAS 2612-02-4) is a highly functionalized benzoic acid derivative characterized by its pre-installed 5-methoxy and 2-hydroxy groups [1]. In industrial and laboratory procurement, it is primarily valued as a specialized matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and as a regioselective building block for complex organic synthesis. Unlike standard aliphatic or simple aromatic acids, 5-methoxysalicylic acid exhibits unique photophysical properties, including the suppression of excited-state intramolecular proton transfer (ESIPT), which dictates its energy-absorbing behavior under UV irradiation. Its distinct pKa and solubility profile make it an essential material for analytical workflows requiring soft ionization of labile biomolecules, as well as a critical precursor for the scalable synthesis of pharmaceutical intermediates and natural products.

Substituting 5-methoxysalicylic acid with its parent compound, salicylic acid, or common structural analogs like 4-methoxysalicylic acid, fundamentally compromises both analytical and synthetic workflows. In MALDI-MS applications, standard matrices such as 3-hydroxypicolinic acid (3-HPA) or 2,5-dihydroxybenzoic acid (DHB) often fail to prevent alkali metal adduct formation or extensive fragmentation of labile oligonucleotides and glycoconjugates [1]. 5-Methoxysalicylic acid specifically mitigates these issues through its unique proton-transfer dynamics and co-matrix compatibility. In synthetic chemistry, replacing 5-methoxysalicylic acid with a generic benzoic acid necessitates lengthy, low-yield functionalization steps—such as nitro-group installation and removal—to achieve the required regiochemistry for intramolecular nucleophilic aromatic substitution (SNAr). Consequently, generic substitutes introduce unacceptable analytical noise, increase synthetic step counts, and degrade overall process efficiency.

Oligonucleotide Ionization Integrity and Adduct Reduction

In the mass spectrometric analysis of 12–20mer oligonucleotides, the choice of matrix critically determines spectral quality. When 5-methoxysalicylic acid is utilized as a co-matrix with spermine, it demonstrates superior performance compared to the industry-standard 3-hydroxypicolinic acid (3-HPA) combined with diammonium hydrogen citrate (DHC). The 5-methoxysalicylic acid system yields minimal formation of alkali metal ion adducts ([M+Na]+, [M+K]+) and significantly reduces analyte fragmentation [1]. This contrasts sharply with 3-HPA, which frequently suffers from broad adduct peaks that obscure accurate mass determination.

Evidence DimensionAlkali metal ion adduct formation and fragmentation in 12-20mer oligonucleotide MALDI-MS
Target Compound Data5-Methoxysalicylic acid (with spermine) yields minimal alkali metal adducts and reduced fragmentation.
Comparator Or Baseline3-Hydroxypicolinic acid (3-HPA) (with DHC or spermine) exhibits higher adduct formation and lower resolution.
Quantified DifferenceSignificant reduction in adduct-related spectral noise and fragmentation compared to the 3-HPA baseline.
ConditionsMALDI-TOF MS analysis of 12-20mer DNA oligonucleotides.

Procurement of 5-methoxysalicylic acid is essential for analytical laboratories requiring high-resolution, adduct-free mass spectra of synthetic oligonucleotides without exhaustive prior desalting.

Quantitative Signal Reproducibility in Small Molecule MALDI

Quantitative MALDI-MS of small molecules and labile glycoconjugates is notoriously hindered by poor spot-to-spot reproducibility when using conventional matrices like 2,5-dihydroxybenzoic acid (DHB) alone. Incorporating 5-methoxysalicylic acid into a multicomponent matrix system (DHB/fucose/5-methoxysalicylic acid) fundamentally alters the crystallization behavior. This formulation improves both signal reproducibility and the precision of the standard curve slope by a factor of two compared to the DHB-only baseline [1].

Evidence DimensionSignal reproducibility and standard curve precision
Target Compound DataDHB/fucose/5-methoxysalicylic acid multicomponent matrix improves precision by 2x.
Comparator Or BaselineDHB (2,5-dihydroxybenzoic acid) alone.
Quantified Difference2-fold (100%) improvement in signal reproducibility and standard curve slope precision.
ConditionsQuantitative MALDI-MS analysis of small molecules/glycoconjugates.

Buyers developing high-throughput or quantitative MALDI assays must procure 5-methoxysalicylic acid to overcome the severe shot-to-shot variability inherent to traditional DHB matrices.

Precursor Efficiency in Complex Regioselective Synthesis

In the total synthesis of complex natural products and pharmaceutical intermediates, such as the chloropupukeananin precursor pestheic acid, 5-methoxysalicylic acid serves as an irreplaceable starting material. Utilizing commercial 5-methoxysalicylic acid enables a streamlined 9-step longest linear sequence (LLS) to pestheic acid via a highly efficient intramolecular nucleophilic aromatic substitution (SNAr) reaction [1]. Attempting this synthesis with unfunctionalized benzoic acids requires the installation and subsequent removal of nitro directing groups, which drastically increases step count and reduces overall yield.

Evidence DimensionSynthetic step count and directing group requirements
Target Compound Data5-Methoxysalicylic acid enables a direct 9-step LLS via nitro-free intramolecular SNAr.
Comparator Or BaselineUnfunctionalized benzoic acids require additional steps for nitro-group installation and removal to achieve the same regiochemistry.
Quantified DifferenceElimination of multiple protection/direction steps, enabling a concise 9-step route.
ConditionsTotal synthesis of pestheic acid and related bicyclic/tricyclic architectures.

Chemical manufacturers and discovery chemists should select 5-methoxysalicylic acid to significantly shorten synthetic routes and improve yields of highly functionalized benzoate intermediates.

Photophysical Differentiation via ESIPT Suppression

The photophysical behavior of 5-methoxysalicylic acid diverges significantly from its parent compound, salicylic acid. While salicylic acid undergoes rapid excited-state intramolecular proton transfer (ESIPT) resulting in dual emission spectra, 5-methoxysalicylic acid suppresses this ESIPT pathway [1]. Consequently, 5-methoxysalicylic acid exhibits a single emission spectrum that is a mirror image of its electronic absorption spectrum. This specific thermal and photophysical energy dissipation profile is a key reason it functions uniquely as a soft ionization matrix and specialized UV absorber.

Evidence DimensionExcited-state intramolecular proton transfer (ESIPT) and emission profile
Target Compound Data5-Methoxysalicylic acid suppresses ESIPT, yielding a single mirror-image emission spectrum.
Comparator Or BaselineSalicylic acid undergoes ESIPT, producing a characteristic dual emission spectrum.
Quantified DifferenceComplete suppression of the secondary ESIPT emission band present in the parent compound.
ConditionsSpectroscopic analysis of photophysical energy dissipation under UV excitation.

Procurement for specialized optical materials, UV filters, or custom MALDI matrices relies on this exact ESIPT suppression to control energy transfer dynamics.

Oligonucleotide Quality Control via MALDI-TOF MS

Due to its ability to minimize alkali metal adducts and reduce fragmentation when used with spermine, 5-methoxysalicylic acid is the preferred matrix for the rapid mass spectrometric validation of synthetic 12-20mer DNA and RNA sequences[1].

Quantitative Small-Molecule Mass Spectrometry

Formulated alongside DHB and fucose, 5-methoxysalicylic acid is utilized in high-throughput analytical laboratories to achieve 2-fold improvements in signal reproducibility for labile glycoconjugates and low-molecular-weight metabolites [1].

Total Synthesis of Highly Oxygenated APIs

5-Methoxysalicylic acid is procured as a highly regioselective building block for the synthesis of complex pharmaceutical precursors (e.g., pestheic acid derivatives), allowing chemists to bypass inefficient nitro-group-directed SNAr pathways[1].

Development of Specialized UV-Absorbing Formulations

Leveraging its unique suppression of excited-state intramolecular proton transfer (ESIPT), 5-methoxysalicylic acid is incorporated into specialized coatings, matrices, and cosmetic UV filters where controlled photophysical energy dissipation is required without dual-emission interference [1].

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

168.04225873 Da

Monoisotopic Mass

168.04225873 Da

Heavy Atom Count

12

Melting Point

142 - 146 °C

UNII

4EQ4PA4ASH

Related CAS

25832-71-7 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2612-02-4
25832-71-7

Wikipedia

5-Methoxysalicylic_acid

General Manufacturing Information

Benzoic acid, 2-hydroxy-5-methoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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